N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked indolin-1-yl-oxoethyl group and a cyclohexanecarboxamide moiety. This structure combines pharmacologically relevant motifs: the 1,3,4-thiadiazole ring is known for its diverse bioactivity, while the indole and cyclohexane groups may enhance lipophilicity and target binding.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c24-16(23-11-10-13-6-4-5-9-15(13)23)12-26-19-22-21-18(27-19)20-17(25)14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-12H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMBIIRHRQEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties and mechanisms of action.
Structural Overview
The compound features several key structural components:
- Indole Derivative : Known for various biological activities.
- Thiadiazole Ring : Associated with significant pharmacological effects.
- Cyclohexanecarboxamide Group : Enhances the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 479.6 g/mol .
Anticancer Properties
Research indicates that derivatives of thiadiazole and indole exhibit substantial anticancer activity. The compound has been evaluated for its effects against various cancer cell lines, demonstrating promising results:
- Cytotoxicity Studies :
- Mechanism of Action :
Additional Biological Activities
Beyond anticancer effects, compounds similar to this compound have shown:
- Antimicrobial Activity : Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms through modulation of inflammatory pathways .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The compound shares structural similarities with several 1,3,4-thiadiazole derivatives documented in the evidence. Key comparisons include:
Structural Analogues
Key Observations :
- Substituent Effects : The indolin-1-yl group in the target compound may confer enhanced π-π stacking or hydrogen-bonding interactions compared to simpler alkyl/aryl substituents (e.g., ethyl or benzyl in 5g/5c) .
- Bioactivity : Compound 4y, with a dual thiadiazole-thioacetamide scaffold, shows potent anticancer activity, suggesting that the thioether linkage in the target compound could similarly enhance cytotoxicity .
Functional Analogues
- Indole-Based Derivatives : Compounds like 2a–i () incorporate indole moieties linked to oxadiazole-thione systems. These exhibit moderate to strong bioactivity, supporting the hypothesis that the indolin-1-yl group in the target compound may contribute to receptor binding .
- Thiadiazinan-Thione Derivatives : highlights thiadiazinan-thione derivatives (e.g., 5c, 5d) with antimicrobial activity, indicating that sulfur-rich scaffolds (common to the target compound) are critical for targeting microbial enzymes .
Research Findings and Hypotheses
Anticancer Potential
Antimicrobial Activity
The thioether and thiadiazole motifs in analogs like 5c () show activity against bacterial efflux pumps or cell-wall synthesis enzymes. The target compound’s indole group may further disrupt biofilm formation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide?
- Methodology : The compound can be synthesized via condensation reactions between thiol-containing intermediates and activated thiadiazole derivatives. For example, derivatives of 1,3,4-thiadiazole thioethers are often prepared by reacting 2-amino-1,3,4-thiadiazole with alkyl/aryl halides or via nucleophilic substitution with thiols under reflux conditions in polar solvents like acetic acid. Key steps include controlling reaction time (3–5 hours) and temperature (reflux) to maximize yields (74–88%) . Sodium acetate is commonly used as a catalyst in acetic acid medium to facilitate cyclization .
Q. How can the purity and structural identity of this compound be confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- IR spectroscopy : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹).
- NMR (¹H and ¹³C) : Identify protons adjacent to sulfur (δ 2.5–3.5 ppm) and cyclohexane carboxamide protons (δ 1.2–2.0 ppm).
- Elemental analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
- Melting point analysis : Compare observed values (e.g., 132–170°C for related thiadiazoles) with literature data to assess purity .
Q. What preliminary biological screening approaches are recommended for assessing its activity?
- Methodology : Begin with in vitro assays:
- Antimicrobial activity : Use agar diffusion against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM.
- Enzyme inhibition : Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric methods, as seen in nitazoxanide derivatives .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
- Methodology :
- Dose-response curves : Validate activity across multiple concentrations to identify non-linear effects.
- Structural analogs : Compare activity trends with substituent variations (e.g., electron-withdrawing groups on the benzene ring enhance antimicrobial potency) .
- Mechanistic studies : Use X-ray crystallography to confirm binding modes (e.g., amide anion interactions with PFOR) or molecular docking to predict target engagement.
Q. What strategies improve the compound’s metabolic stability without compromising activity?
- Methodology :
- Bioisosteric replacement : Substitute labile groups (e.g., methylthio → ethylthio) to reduce oxidation. Derivatives with benzylthio groups show higher stability .
- Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages for enhanced membrane permeability.
- In vitro metabolic assays : Use liver microsomes to identify vulnerable sites and guide structural modifications .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Solvent selection : Replace acetic acid with DMF for better solubility of intermediates .
- Catalyst screening : Test alternatives to sodium acetate (e.g., triethylamine) to reduce side reactions.
- Process control : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.1 equiv of aldehyde for complete condensation) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects?
- Methodology :
- Cell line variability : Test the compound on a panel of cell lines (e.g., primary vs. immortalized) to identify lineage-specific sensitivity.
- Impurity profiling : Use HPLC-MS to rule out contaminants (e.g., unreacted starting materials) that may skew results .
- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration in media to minimize variability .
Structural and Mechanistic Insights
Q. What advanced techniques confirm the compound’s interaction with biological targets?
- Methodology :
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PFOR) to visualize hydrogen bonds (N–H⋯N) and hydrophobic interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Mass spectrometry : Detect covalent adducts (e.g., disulfide bridges with cysteine residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
